1-(2,3-Dimethoxyphenyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea
Description
1-(2,3-Dimethoxyphenyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea is a synthetic urea derivative featuring a 2,3-dimethoxyphenyl group linked to a substituted butyl chain containing hydroxyl and methylthio moieties. Urea derivatives are widely studied for their biological and agrochemical applications, often acting as enzyme inhibitors, herbicides, or pharmaceuticals. This compound’s structure combines aromatic methoxy groups—known to influence lipophilicity and binding interactions—with a sulfur-containing alkyl chain, which may enhance metabolic stability or modulate solubility.
Properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S/c1-15(19,8-9-22-4)10-16-14(18)17-11-6-5-7-12(20-2)13(11)21-3/h5-7,19H,8-10H2,1-4H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMSTKINYRQSTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)NC1=C(C(=CC=C1)OC)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethoxyphenyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dimethoxyaniline and 2-hydroxy-2-methyl-4-(methylthio)butyl isocyanate.
Reaction Conditions: The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2,3-dimethoxyaniline is reacted with 2-hydroxy-2-methyl-4-(methylthio)butyl isocyanate in a suitable solvent like dichloromethane at room temperature. The reaction mixture is stirred for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, and may involve continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dimethoxyphenyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the urea moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethoxyphenyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea would depend on its specific application. For example, if it exhibits antimicrobial activity, it may interfere with the cell wall synthesis of bacteria or disrupt their metabolic pathways. If it has anticancer properties, it may induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 1-(2,3-Dimethoxyphenyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea, we compare it with structurally or functionally related compounds, focusing on substituent effects, biological activity, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Observations
Aromatic Substitution Patterns :
- The 2,3-dimethoxyphenyl group in the target compound is structurally analogous to chalcone derivatives (e.g., ), where methoxy groups enhance binding to biological targets via hydrophobic and hydrogen-bonding interactions. In chalcones, the position of methoxy substituents significantly impacts activity; for instance, 2,4-dimethoxy substitution yields higher inhibition (38.16%) than 2,3-dimethoxy (31.58%) . This suggests that the 2,3-dimethoxy configuration in the urea derivative may offer moderate binding affinity compared to other substitution patterns.
Urea vs. Chalcone Backbone :
- Urea derivatives like Fluometuron and the target compound exhibit different modes of action compared to chalcones. Fluometuron acts as a photosynthesis inhibitor in plants, while chalcones target parasitic enzymes (e.g., PfFd-PfFNR in malaria). The urea scaffold’s rigidity and hydrogen-bonding capacity may favor interactions with enzymes or receptors distinct from those targeted by α,β-unsaturated ketones in chalcones.
In contrast, Fluometuron’s simpler trifluoromethylphenyl group prioritizes lipophilicity for herbicide uptake. The hydroxyl group in the target compound may improve solubility, a critical factor in bioavailability compared to purely hydrophobic analogs.
Sulfur-Containing Moieties: The methylthio group in the target compound is rare in the cited analogs. This feature differentiates it from Fluometuron’s trifluoromethyl group, which primarily contributes to electron-withdrawing effects and stability.
Research Findings and Implications
- Chalcone Derivatives: highlights that methoxy-substituted chalcones exhibit antimalarial activity via electrostatic interactions, particularly with amino groups.
- Agrochemical Ureas : Fluometuron’s efficacy as a herbicide underscores the importance of aromatic electron-withdrawing groups (e.g., trifluoromethyl) in urea-based agrochemicals. The target compound’s methylthio group may offer a balance of electron effects and steric hindrance, possibly expanding its utility beyond traditional herbicide mechanisms .
Biological Activity
1-(2,3-Dimethoxyphenyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a dimethoxyphenyl group and a urea moiety, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Antioxidant Properties : The presence of methoxy groups in the structure may confer antioxidant properties, which can protect cells from oxidative stress.
- Modulation of Signaling Pathways : The compound may influence key signaling pathways, including those involved in inflammation and apoptosis.
Biological Activity Overview
The biological activities reported for this compound include:
| Activity Type | Description |
|---|---|
| Antitumor Activity | Demonstrated cytotoxic effects against various cancer cell lines. |
| Antioxidant Activity | Exhibits potential to scavenge free radicals and reduce oxidative damage. |
| Anti-inflammatory Effects | May inhibit pro-inflammatory cytokines and pathways. |
Antitumor Activity
A study conducted on various cancer cell lines revealed that this compound exhibited significant cytotoxicity. The IC50 values for different cell lines were as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.5 |
| HeLa (Cervical Cancer) | 12.3 |
| A549 (Lung Cancer) | 18.7 |
These results suggest that the compound has selective activity against cancer cells, warranting further investigation into its mechanisms and potential therapeutic applications.
Antioxidant Studies
In vitro assays demonstrated that the compound effectively scavenged free radicals, with an IC50 value of 25 µM in DPPH radical scavenging assays. This suggests a strong potential for use in formulations aimed at reducing oxidative stress-related damage.
Anti-inflammatory Effects
Research indicated that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines (IL-6 and TNF-alpha) in stimulated macrophage cultures. This points to its potential utility in managing inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
